Cas no 41721-01-1 (2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)-)

2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrrolidinecarboxamide,N,N-diethyl-,(2S)-(9CI)
- proline diethylamide
- N,N-Diethyl-L-prolinamide
- 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)-
-
- Inchi: 1S/C9H18N2O/c1-3-11(4-2)9(12)8-6-5-7-10-8/h8,10H,3-7H2,1-2H3/t8-/m0/s1
- InChI Key: LVUPFABYBLEEMH-QMMMGPOBSA-N
- SMILES: O=C([C@@H]1CCCN1)N(CC)CC
Computed Properties
- Exact Mass: 170.142
- Monoisotopic Mass: 170.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 32.299
2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-740429-0.25g |
(2S)-N,N-diethylpyrrolidine-2-carboxamide |
41721-01-1 | 0.25g |
$670.0 | 2023-05-26 | ||
Enamine | EN300-740429-10.0g |
(2S)-N,N-diethylpyrrolidine-2-carboxamide |
41721-01-1 | 10g |
$3131.0 | 2023-05-26 | ||
Enamine | EN300-740429-5.0g |
(2S)-N,N-diethylpyrrolidine-2-carboxamide |
41721-01-1 | 5g |
$2110.0 | 2023-05-26 | ||
Enamine | EN300-740429-0.05g |
(2S)-N,N-diethylpyrrolidine-2-carboxamide |
41721-01-1 | 0.05g |
$612.0 | 2023-05-26 | ||
Enamine | EN300-740429-1.0g |
(2S)-N,N-diethylpyrrolidine-2-carboxamide |
41721-01-1 | 1g |
$728.0 | 2023-05-26 | ||
Enamine | EN300-740429-0.1g |
(2S)-N,N-diethylpyrrolidine-2-carboxamide |
41721-01-1 | 0.1g |
$640.0 | 2023-05-26 | ||
Enamine | EN300-740429-2.5g |
(2S)-N,N-diethylpyrrolidine-2-carboxamide |
41721-01-1 | 2.5g |
$1428.0 | 2023-05-26 | ||
Enamine | EN300-740429-0.5g |
(2S)-N,N-diethylpyrrolidine-2-carboxamide |
41721-01-1 | 0.5g |
$699.0 | 2023-05-26 |
2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- Related Literature
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1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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Ping Tong Food Funct., 2020,11, 628-639
Additional information on 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)-
2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)-
2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- (CAS No. 41721-01-1) is a chiral compound belonging to the class of pyrrolidine derivatives. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The (2S)- configuration denotes the specific stereochemistry of the molecule, which plays a critical role in its biological activity and functional properties.
The molecular structure of 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- consists of a pyrrolidine ring with a carboxamide group substituted at the 2-position. The N,N-diethyl substitution pattern adds to the molecule's complexity and functionality. This compound is synthesized through various methods, including asymmetric catalysis and stereo-selective synthesis, which are essential for obtaining the desired enantiomeric purity. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high optical purity, making it more accessible for research and industrial applications.
One of the most promising applications of 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- lies in its use as a chiral auxiliary in organic synthesis. Chiral auxiliaries are widely employed to induce asymmetry in molecules during synthesis, which is crucial for producing enantiomerically pure compounds. The use of this compound as a chiral auxiliary has been extensively studied in recent years, with researchers exploring its effectiveness in various reaction systems. For instance, studies have demonstrated its utility in asymmetric alkylation and cycloaddition reactions, where it significantly enhances the enantioselectivity of the products.
In addition to its role as a chiral auxiliary, 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- has also been investigated for its potential as a ligand in transition metal-catalyzed reactions. Metal-catalyzed reactions are pivotal in modern organic chemistry due to their ability to facilitate complex transformations with high efficiency and selectivity. The ligand properties of this compound have been explored in catalytic processes such as cross-coupling reactions and hydrogenation. Recent research has highlighted its ability to stabilize metal centers and enhance catalytic activity, making it a valuable tool in catalytic asymmetric synthesis.
The biological activity of 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- has also been a subject of interest. Studies have shown that this compound exhibits potential bioactivity in various assays, including anti-inflammatory and antimicrobial activities. Its chiral nature is believed to play a significant role in its interaction with biological systems, influencing both efficacy and selectivity. Researchers are currently exploring its potential as a lead compound for drug discovery programs targeting specific therapeutic areas.
From an environmental standpoint, the synthesis and application of 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- have been optimized to minimize ecological impact. Green chemistry principles have been incorporated into its production processes, including the use of renewable feedstocks and energy-efficient reaction conditions. These efforts align with global sustainability goals and highlight the importance of responsible chemical innovation.
In conclusion, 2-Pyrrolidinecarboxamide, N,N-diethyl-, (2S)- (CAS No. 41721-01-1) is a versatile compound with diverse applications across multiple disciplines. Its chiral nature and functional versatility make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new applications and optimize its production processes, this compound is poised to play an increasingly important role in advancing chemical innovation.
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